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Compound of Interest

Compound Name:
(E)-4-(dimethylamino)but-2-enoic

acid

Cat. No.: B139869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-4-(dimethylamino)but-2-enoic acid and its derivatives are key intermediates in the

synthesis of various pharmaceutically active compounds, notably as building blocks for

irreversible protein kinase inhibitors. Its structure, featuring an α,β-unsaturated carbonyl

system, is crucial for covalent bond formation with target proteins. This document provides

detailed protocols for the amidation reaction of (E)-4-(dimethylamino)but-2-enoic acid, a

critical step in the synthesis of advanced drug intermediates, such as those used in the

preparation of afatinib, an irreversible epidermal growth factor receptor (EGFR) inhibitor.

Physicochemical Properties
A summary of the key physicochemical properties of the parent compound and its

hydrochloride salt is provided below. The hydrochloride salt is often used to improve stability

and solubility.
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Identifier Value

IUPAC Name (E)-4-(dimethylamino)but-2-enoic acid

Synonym trans-4-Dimethylaminocrotonic acid

CAS Number (Free Acid) 149586-32-3

CAS Number (HCl Salt) 848133-35-7; 1130155-48-4

Molecular Formula C₆H₁₁NO₂

Molecular Weight 129.16 g/mol

Appearance White to off-white solid

Amidation Reaction: Synthesis of Afatinib
Intermediate
The amidation of (E)-4-(dimethylamino)but-2-enoic acid is a cornerstone in the synthesis of

afatinib, a potent anticancer agent. The reaction typically involves the conversion of the

carboxylic acid to a more reactive species, such as an acyl chloride, followed by coupling with

an appropriate amine.

Reaction Scheme

Reactants

Product<(E)-4-(Dimethylamino)but-2-enoyl chloride>

<3-{[4-(Dimethylamino)but-2-enoyl]amino}-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile>

CH2Cl2, Triethylamine, RT, 6h

<3-Amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile>

Click to download full resolution via product page

Caption: General amidation reaction scheme for the synthesis of an afatinib intermediate.
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Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of a key afatinib

intermediate.[1][2]

Materials:

3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile

(E)-4-(N,N-dimethylamino)-but-2-enoyl chloride

Triethylamine

Dichloromethane (DCM)

10% Sodium bicarbonate solution

Water

Anhydrous sodium sulfate

Ethyl acetate

Procedure:

To a suitable reaction vessel, add 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile (2.5

mmol, 1.0 equiv) and dichloromethane (20 mL).

Add triethylamine (2.5 mmol, 1.0 equiv) to the mixture.

Warm the mixture to 40-45°C and stir until a uniform solution is obtained.

Cool the reaction mixture to below 10°C in an ice bath.

Slowly add a solution of (E)-4-(N,N-dimethylamino)-but-2-enoyl chloride (2.8 mmol, 1.12

equiv) in dichloromethane (10 mL) dropwise to the cooled reaction mixture.

Allow the reaction to proceed at room temperature for 6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with 10% sodium bicarbonate solution and then

with water.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Recrystallize the crude product from ethyl acetate to obtain the pure amide as a white solid.

Quantitative Data
Reactant Molar Ratio Product Yield

3-amino-4-[(S)-

(tetrahydrofuran-3-

yl)oxy]benzonitrile

1.0

3-[4-(N,N-

dimethylamino)-1-oxo-

2-buten-1-yl]amino-4-

[(S)-(tetrahydrofuran-

3-yl)oxy]benzonitrile

91.4%[1]

(E)-4-(N,N-

dimethylamino)-but-2-

enoyl chloride

1.12

General Considerations for Amide Coupling
While the acyl chloride method is effective, other standard amide coupling reagents can also be

employed for the amidation of (E)-4-(dimethylamino)but-2-enoic acid, particularly for different

amine substrates. The choice of coupling agent and reaction conditions may need to be

optimized depending on the specific amine's reactivity and steric hindrance.

Commonly used coupling agents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-

hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[3]
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Acyl Fluorides: In situ formation of acyl fluorides can be an efficient method for coupling with

sterically hindered or electron-deficient amines.[4]

Experimental Workflow for Method Optimization

Starting Materials

Coupling Conditions

Reaction & Workup

Purification & Analysis

(E)-4-(dimethylamino)but-2-enoic acid

Acyl Chloride Formation
(e.g., SOCl2, Oxalyl Chloride)

Activation

Carbodiimide Coupling
(e.g., EDC/HOBt)

Other Coupling Reagents
(e.g., HATU, T3P)

Amine Substrate

Amidation Reaction

Aqueous Workup

Quenching

Chromatography/Recrystallization

Product Characterization
(NMR, MS, HPLC)
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Caption: A generalized workflow for optimizing the amidation of (E)-4-(dimethylamino)but-2-
enoic acid.

Safety Precautions
Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Acyl chlorides are corrosive and moisture-sensitive; handle them with care under anhydrous

conditions.

Consult the Safety Data Sheet (SDS) for all reagents before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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